![molecular formula C8H15NO4S B14715829 2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid CAS No. 13462-82-3](/img/structure/B14715829.png)
2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid is a compound with the molecular formula C6H11NO4S. It is also known as S-(2-carboxyethyl)-L-cysteine. This compound is a derivative of cysteine, an amino acid that contains a thiol group. The presence of the thiol group makes it a valuable compound in various biochemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid typically involves the reaction of L-cysteine with an appropriate carboxyethylating agent. One common method is the reaction of L-cysteine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include:
Continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as crystallization or chromatography to isolate the pure compound
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
Disulfides: from oxidation
Alcohols: from reduction
Amides and esters: from substitution reactions
Aplicaciones Científicas De Investigación
2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function due to its thiol group.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid involves its interaction with various molecular targets:
Thiol group: Can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
Amino group: Can participate in hydrogen bonding and electrostatic interactions, influencing molecular recognition and binding.
Comparación Con Compuestos Similares
Similar Compounds
Cysteine: The parent amino acid with a similar thiol group.
Homocysteine: Another amino acid with a thiol group but a different carbon chain structure.
Penicillamine: A derivative of cysteine used in the treatment of Wilson’s disease and rheumatoid arthritis.
Propiedades
Número CAS |
13462-82-3 |
|---|---|
Fórmula molecular |
C8H15NO4S |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
2-[(2R)-2-amino-2-carboxyethyl]sulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-4(2)6(8(12)13)14-3-5(9)7(10)11/h4-6H,3,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6?/m0/s1 |
Clave InChI |
VTZMQMMVPPUXOC-ZBHICJROSA-N |
SMILES isomérico |
CC(C)C(C(=O)O)SC[C@@H](C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)O)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


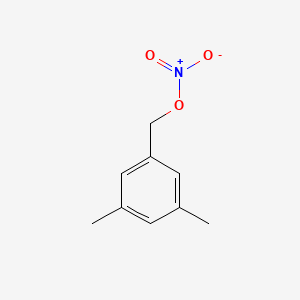
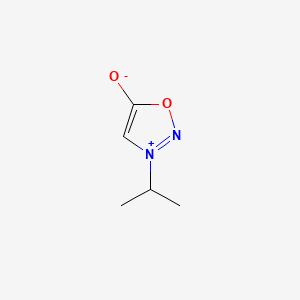


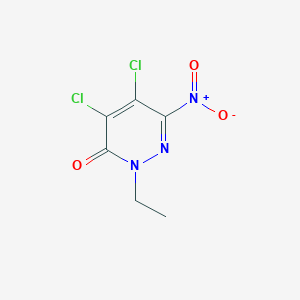



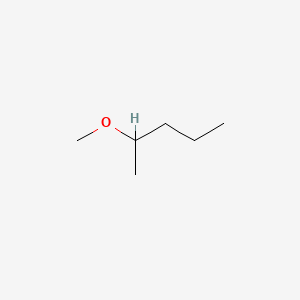
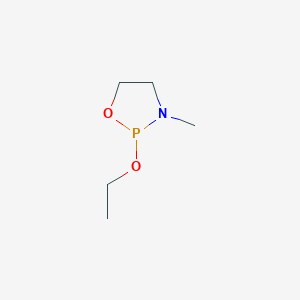
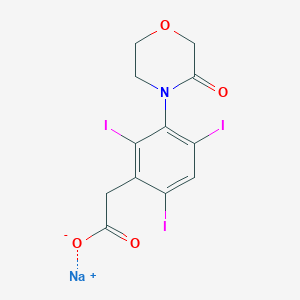
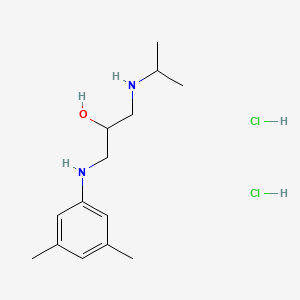
![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
